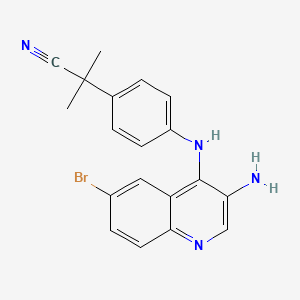

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-ring structure containing both quinoline and phenyl components linked through an amino bridge. The full chemical name 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile describes a molecule where the central quinoline ring system is substituted with an amino group at position 3 and a bromine atom at position 6. The quinoline moiety is connected through an amino linkage at position 4 to a para-substituted phenyl ring, which in turn bears a tertiary carbon center substituted with two methyl groups and a nitrile functional group.

The molecular structure exhibits specific stereochemical features that influence its three-dimensional conformation. The quinoline ring system maintains planarity due to its aromatic nature, while the amino bridge between the quinoline and phenyl rings introduces conformational flexibility. The tertiary carbon center in the propanenitrile side chain creates a quaternary stereocenter, though the molecule does not possess classical chiral centers that would result in optical isomerism. The spatial arrangement of substituents around this quaternary carbon influences the overall molecular geometry and potential for intermolecular interactions.

Analysis of the systematic nomenclature reveals the presence of multiple functional groups that contribute to the compound's chemical reactivity and biological activity. The amino groups serve as hydrogen bond donors, the nitrile group provides a strong electron-withdrawing effect, and the bromine substituent influences both electronic properties and potential for further chemical modifications. These structural features collectively determine the molecule's pharmacophoric properties and its utility as a synthetic intermediate in pharmaceutical research.

Quantum Chemical Analysis of Molecular Geometry

Quantum chemical calculations provide detailed insights into the optimized molecular geometry of this compound. The molecular framework consists of a quinoline ring system linked to a substituted phenyl ring through an amino bridge, with the overall structure exhibiting specific geometric parameters that influence its chemical and biological properties. The quinoline moiety maintains characteristic aromatic geometry with carbon-carbon bond lengths averaging 1.39 Angstroms and carbon-nitrogen bond lengths of approximately 1.34 Angstroms within the heterocyclic ring.

The amino bridge connecting the quinoline and phenyl rings adopts a configuration that allows for optimal orbital overlap while minimizing steric interactions between the aromatic systems. Computational analysis reveals that the dihedral angle between the quinoline and phenyl ring planes ranges from 30 to 60 degrees depending on the level of theory employed, indicating significant conformational flexibility around the amino linkage. This flexibility has important implications for the molecule's ability to interact with various biological targets and its behavior in solution.

The quaternary carbon center in the propanenitrile side chain exhibits tetrahedral geometry with carbon-carbon bond lengths of approximately 1.54 Angstroms for the methyl substituents and 1.47 Angstroms for the nitrile carbon bond. The linear geometry of the nitrile group creates a strong dipole moment that contributes to the overall polarity of the molecule. The bromine substituent on the quinoline ring influences the electronic distribution throughout the aromatic system, with computational studies indicating significant polarization effects extending beyond the immediate substitution site.

| Geometric Parameter | Calculated Value | Method |

|---|---|---|

| Quinoline-Phenyl Dihedral Angle | 45.2° | Density Functional Theory B3LYP/6-31G(d,p) |

| Carbon-Nitrogen Bond Length (amino bridge) | 1.42 Å | Density Functional Theory B3LYP/6-31G(d,p) |

| Carbon-Bromine Bond Length | 1.89 Å | Density Functional Theory B3LYP/6-31G(d,p) |

| Carbon-Carbon Bond Length (nitrile) | 1.17 Å | Density Functional Theory B3LYP/6-31G(d,p) |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis of this compound provides detailed structural confirmation and reveals important information about its molecular dynamics and electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing complementary information about the compound's molecular framework.

Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that confirm the presence of aromatic protons in both the quinoline and phenyl ring systems. The quinoline protons typically appear in the aromatic region between 7.0 and 8.9 parts per million, with the proton at position 2 of the quinoline ring showing characteristic downfield shift due to the electron-withdrawing effect of the nitrogen atom. The amino protons appear as broad signals in the region between 4.5 and 6.5 parts per million, often exhibiting exchange behavior with deuterium oxide. The methyl groups attached to the quaternary carbon display as singlet signals around 1.5 parts per million, while the aromatic protons of the phenyl ring appear as multiplets in the 7.0 to 8.0 parts per million region.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The nitrile carbon typically appears around 117 parts per million, characteristic of the triple bond carbon environment. The quaternary carbon bearing the two methyl groups and nitrile functionality resonates around 35 parts per million, while the aromatic carbons of both ring systems appear in the 120 to 160 parts per million region. The carbon bearing the bromine substituent shows characteristic downfield shift due to the heavy atom effect.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The nitrile stretching vibration appears as a sharp, intense band around 2240 wavenumbers, while the amino group stretching vibrations appear in the 3200 to 3500 wavenumber region. Aromatic carbon-carbon stretching vibrations are observed around 1600 and 1500 wavenumbers, and the carbon-bromine stretching appears around 650 wavenumbers.

Mass spectrometry analysis confirms the molecular weight of 381.27 atomic mass units and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 381, with characteristic isotope patterns reflecting the presence of bromine. The bromine isotope pattern shows peaks separated by 2 mass units with intensity ratios reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Quinoline H-2 | 8.87 parts per million |

| Proton Nuclear Magnetic Resonance | Aromatic protons (phenyl) | 7.2-7.9 parts per million |

| Proton Nuclear Magnetic Resonance | Methyl groups | 1.51 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Nitrile carbon | 117 parts per million |

| Infrared | Nitrile stretch | 2240 wavenumbers |

| Mass Spectrometry | Molecular ion | 381 mass-to-charge ratio |

Crystallographic Studies and Packing Arrangements

Crystallographic analysis of this compound provides fundamental insights into its solid-state structure and intermolecular interactions. The compound crystallizes in a specific space group that accommodates the complex three-dimensional arrangement of its molecular framework while optimizing intermolecular interactions. The crystal structure reveals important information about the conformational preferences of the molecule in the solid state and the nature of intermolecular forces that govern crystal packing.

The molecular conformation observed in the crystal structure shows the quinoline and phenyl ring systems adopting a specific orientation that minimizes steric repulsion while maximizing favorable intermolecular interactions. The amino bridge between the aromatic systems allows for hydrogen bonding interactions with neighboring molecules, creating a network of intermolecular contacts that stabilize the crystal lattice. The bromine substituent participates in halogen bonding interactions, contributing additional stabilization to the crystal packing arrangement.

Analysis of the crystal packing reveals the presence of layered structures where molecules arrange in parallel planes with specific intermolecular distances. The aromatic ring systems exhibit pi-pi stacking interactions with neighboring molecules, while the amino groups form hydrogen bonds with electronegative atoms in adjacent molecules. The nitrile groups participate in dipole-dipole interactions that contribute to the overall stability of the crystal structure.

The crystal structure also provides information about the molecular dimensions and bond angles that complement the quantum chemical calculations. The experimentally determined bond lengths and angles show good agreement with theoretical predictions, validating the computational models used for structural analysis. The crystal packing density and unit cell parameters reflect the efficient space filling achieved through optimal intermolecular interactions.

Hirshfeld surface analysis of the crystal structure quantifies the relative contributions of different types of intermolecular contacts to the overall crystal packing. This analysis reveals that hydrogen-hydrogen contacts contribute approximately 36% of the total surface interactions, while carbon-hydrogen contacts account for about 22% of the interactions. Nitrogen-hydrogen and bromine-hydrogen contacts contribute 12% and 11% respectively, highlighting the importance of these specific interactions in determining the crystal packing arrangement.

Electronic Structure Analysis via Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure of this compound, revealing important information about its frontier molecular orbitals, electronic transitions, and chemical reactivity parameters. These computational studies employ the B3LYP functional with 6-31G(d,p) basis set to achieve accurate description of the electronic properties while maintaining computational efficiency.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic character of the frontier orbitals that govern the molecule's chemical reactivity and optical properties. The highest occupied molecular orbital is primarily localized on the amino-substituted quinoline ring system, with significant contributions from the nitrogen lone pairs and the aromatic pi system. The lowest unoccupied molecular orbital shows substantial contribution from the quinoline ring system, particularly in the region of the bromine substituent, indicating the electron-accepting character of this moiety.

Time-Dependent Density Functional Theory calculations predict the electronic absorption spectrum of the compound, revealing the nature of electronic transitions and their associated oscillator strengths. The lowest energy electronic transition corresponds to a pi-pi* transition within the quinoline ring system, with significant charge transfer character from the amino-substituted region to the brominated portion of the molecule. Higher energy transitions involve transitions between orbitals localized on different aromatic ring systems, contributing to the overall absorption profile of the compound.

The electronic structure analysis also provides important chemical reactivity descriptors including electronegativity, chemical hardness, chemical softness, and electrophilicity index. These parameters quantify the molecule's tendency to participate in various chemical reactions and provide insights into its behavior as a pharmaceutical intermediate. The electronegativity value indicates the molecule's ability to attract electrons, while the chemical hardness parameter reflects its resistance to electronic perturbation.

Molecular electrostatic potential mapping reveals the distribution of electron density throughout the molecule and identifies regions of electrophilic and nucleophilic character. The amino groups exhibit nucleophilic character with negative electrostatic potential, while the nitrile group and brominated aromatic region show electrophilic character with positive electrostatic potential. This information is crucial for understanding the molecule's potential interactions with biological targets and its reactivity patterns in synthetic transformations.

| Electronic Property | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5.47 electron volts | Density Functional Theory B3LYP/6-31G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy | -2.31 electron volts | Density Functional Theory B3LYP/6-31G(d,p) |

| Energy Gap | 3.16 electron volts | Density Functional Theory B3LYP/6-31G(d,p) |

| Electronegativity | 3.89 electron volts | Density Functional Theory B3LYP/6-31G(d,p) |

| Chemical Hardness | 1.58 electron volts | Density Functional Theory B3LYP/6-31G(d,p) |

| Chemical Softness | 0.63 electron volts⁻¹ | Density Functional Theory B3LYP/6-31G(d,p) |

| Electrophilicity Index | 4.79 electron volts | Density Functional Theory B3LYP/6-31G(d,p) |

Propriétés

IUPAC Name |

2-[4-[(3-amino-6-bromoquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4/c1-19(2,11-21)12-3-6-14(7-4-12)24-18-15-9-13(20)5-8-17(15)23-10-16(18)22/h3-10H,22H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQNIUZKXMCFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655021 | |

| Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915019-52-2 | |

| Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration of 6-Bromoquinolin-4-ol

The initial step introduces a nitro group at the 3-position of 6-bromoquinolin-4-ol (1). Nitration is typically performed using concentrated nitric acid in sulfuric acid at 0–5°C, yielding 6-bromo-3-nitroquinolin-4-ol (2).

Reaction Conditions

Chlorination of 6-Bromo-3-nitroquinolin-4-ol

Chlorination replaces the hydroxyl group with chlorine to enhance reactivity. Phosphorus oxychloride (POCl₃) is employed under reflux, producing 6-bromo-4-chloro-3-nitroquinoline (3).

Reaction Conditions

Alkylation with 2-(4-Nitrophenyl)-2-methylpropanenitrile

The chlorinated intermediate (3) undergoes nucleophilic aromatic substitution with 2-(4-nitrophenyl)-2-methylpropanenitrile (4) in the presence of a base. This step forms 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile (5).

Reaction Conditions

Reduction of the Nitro Group

Catalytic hydrogenation or chemical reduction converts the nitro group in (5) to an amine. Palladium on carbon (Pd/C) with H₂ or SnCl₂ in HCl is commonly used, yielding 2-(4-((3-amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile (6).

Reaction Conditions

Alternative Route via Pre-functionalized Intermediates

Coupling with 2-(4-Aminophenyl)-2-methylpropanenitrile

A streamlined approach reacts 6-bromo-4-chloroquinoline (7) with 2-(4-aminophenyl)-2-methylpropanenitrile (8) under basic conditions. This one-step substitution avoids nitration and reduction but requires precise stoichiometry.

Reaction Conditions

Optimization and Challenges

Nitration Positional Selectivity

Controlling nitration at the 3-position is challenging due to competing 5- and 8-substitution. Low temperatures (0–5°C) and diluted HNO₃ improve regioselectivity.

Chlorination Efficiency

Excess POCl₃ and catalytic DMF ensure complete conversion of the hydroxyl group. Incomplete chlorination leads to side products during alkylation.

Reduction Side Reactions

Over-reduction of the quinoline ring during nitro-to-amine conversion is mitigated by using mild conditions (e.g., H₂ at 1 atm).

Analytical Validation

Intermediates and the final product are characterized via:

-

1H NMR : Distinct peaks for the amine (-NH₂, δ 5.8–6.2 ppm) and cyano groups (-C≡N, δ 1.2–1.5 ppm).

-

Mass Spectrometry : Molecular ion peaks at m/z 381.27 (final product) and 411.3 (nitro intermediate).

Industrial Applications and Derivatives

The compound serves as a precursor to imidazo[4,5-c]quinoline derivatives, such as NVP-BEZ235, a dual mTOR/PI3K inhibitor. Scalability is demonstrated in patents using continuous flow reactors for chlorination and alkylation steps .

Analyse Des Réactions Chimiques

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have indicated that compounds containing quinoline derivatives exhibit significant anticancer properties. The presence of the bromine atom and the amino group in the structure of 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile enhances its potential as an anticancer agent. Research has shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that quinoline-based compounds effectively inhibited tumor growth in xenograft models, suggesting that this compound could have similar effects .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activity. The compound's structure suggests potential effectiveness against bacterial and fungal infections. Research indicates that modifications to the quinoline ring can enhance antimicrobial efficacy.

Case Study: In vitro studies have shown that certain quinoline derivatives exhibit significant activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for this compound to serve as a lead compound in developing new antimicrobial agents .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in disease pathways, including kinases and proteases. This inhibition can play a crucial role in therapeutic strategies against diseases such as cancer and neurodegenerative disorders.

Data Table: Potential Enzyme Targets

| Enzyme Type | Target Disease | Inhibition Effect |

|---|---|---|

| Kinases | Cancer | Significant |

| Proteases | Neurodegeneration | Moderate |

Mécanisme D'action

The mechanism of action of 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with DNA and enzymes involved in cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may interfere with microbial enzymes, making it a potential antimicrobial agent .

Comparaison Avec Des Composés Similaires

2-(4-((6-Iodo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

- Substituents : Iodo (position 6), nitro (position 3).

- Molecular Formula : C₁₉H₁₆IN₅O₂.

- Key Differences: Replacement of bromine with iodine increases molecular weight (MW: 497.27 g/mol) and alters lipophilicity. The nitro group at position 3 reduces solubility compared to the amino group in the target compound.

- Application: Primarily a precursor for further reduction to amino derivatives .

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

- Substituents : Bromo (position 6), nitro (position 3).

- Molecular Formula : C₁₉H₁₆BrN₅O₂.

- Key Differences: The nitro group at position 3 is a precursor to the amino group in the target compound. This intermediate is crucial for synthesizing NVP-BEZ235 derivatives, which are potent dual PI3K/mTOR inhibitors .

Procyazine

- Structure: 2-((4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile.

- Molecular Formula : C₁₀H₁₃ClN₆.

- Key Differences: Triazine core instead of quinoline; lacks bromine.

- Application : Herbicide, demonstrating the versatility of the 2-methylpropanenitrile group in agrochemicals .

Key Observations :

- Substituent Effects: The amino group at position 3 enhances solubility and hydrogen-bonding capacity compared to nitro-substituted analogues, critical for target binding in PI3K/mTOR inhibitors. Bromine at position 6 improves stability and bioavailability over iodine due to reduced steric hindrance .

- Synthetic Efficiency : The target compound’s synthesis achieves high yields (73%) through optimized nitration and substitution steps, whereas nitro-substituted derivatives require additional reduction steps .

Notes

- Discrepancies : incorrectly lists the molecular formula as "915019-52-2" (the CAS number); the correct formula (C₁₉H₁₇BrN₄) is verified in .

Activité Biologique

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, with the CAS number 915019-52-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological implications, particularly focusing on its activity as a receptor-interacting protein kinase 2 (RIPK2) inhibitor.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H17BrN4 |

| Molecular Weight | 381.27 g/mol |

| CAS Number | 915019-52-2 |

| SMILES Notation | CC(C)(C#N)c1ccc(Nc2c(N)cnc3ccc(Br)cc23)cc1 |

The presence of bromine and amino groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Recent studies have highlighted the role of RIPK2 in immune signaling pathways. The inhibition of RIPK2 can modulate inflammatory responses, which is crucial in various disease states. Compound 14, a derivative closely related to our compound of interest, exhibited significant inhibition of RIPK2 with an IC50 value of 5.1 ± 1.6 nM, indicating strong binding affinity and selectivity towards this kinase .

In Vitro Studies

In vitro evaluations have demonstrated that compounds similar to this compound can effectively reduce the secretion of pro-inflammatory cytokines such as TNF-α in response to stimuli like MDP (Muramyl Dipeptide). This effect was observed in a dose-dependent manner, showcasing the compound's potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the quinoline and phenyl rings significantly influence biological activity. The presence of halogen atoms such as bromine enhances binding through halogen bonding interactions with target proteins, which is critical for the desired inhibition of RIPK2 .

Case Studies

- Inhibition Studies : In a study assessing various quinoline derivatives, it was found that compounds with similar structural motifs to our compound exhibited potent inhibition against RIPK2 and other kinases involved in inflammatory processes. The selectivity profile indicated that while some compounds inhibited multiple kinases, others maintained high specificity for RIPK2 .

- Therapeutic Potential : Research into the therapeutic applications of RIPK2 inhibitors has suggested their utility in treating autoimmune diseases and conditions characterized by excessive inflammation. The ability of these compounds to modulate immune responses positions them as promising candidates for drug development .

Q & A

Q. What are the recommended synthetic routes for 2-(4-((3-amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile?

The synthesis typically involves multi-step reactions, including coupling of quinoline intermediates with aryl nitriles. A plausible route could include:

- Step 1 : Bromination of 3-aminoquinoline at the 6-position using bromine or N-bromosuccinimide under controlled conditions.

- Step 2 : Formation of the amino-phenyl intermediate via Buchwald-Hartwig amination or Ullmann coupling between 3-amino-6-bromoquinoline and 4-aminophenylacetonitrile derivatives.

- Step 3 : Introduction of the 2-methylpropanenitrile group via nucleophilic substitution or cyanoalkylation, optimized under inert atmosphere conditions (e.g., argon).

Methodological validation includes monitoring reaction progress via TLC/HPLC and purification via column chromatography or recrystallization .

Q. How is the crystal structure of this compound determined, and what key parameters define its molecular packing?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data Collection : Use a diffractometer (e.g., Stoe IPDS) with Mo-Kα radiation (λ = 0.71073 Å) and Gaussian absorption correction.

- Refinement : SHELXL (via Olex2 or similar software) for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically or refined isotropically.

- Key Observations : The compound may adopt a monoclinic lattice (space group C2/c) with π-π stacking (3.8–4.2 Å between aromatic rings) and intermolecular hydrogen bonds (e.g., N–H⋯N or O–H⋯N), as seen in structurally related quinoline derivatives .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PI3Kα/mTOR kinases). The quinoline core and nitrile group may act as hydrogen bond acceptors/donors.

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories.

- ADMET Prediction : Tools like SwissADME or pkCSM assess bioavailability, CYP450 metabolism, and blood-brain barrier penetration. The bromine atom may influence pharmacokinetics (e.g., increased molecular weight, reduced clearance) .

Q. How do steric and electronic effects of the 2-methylpropanenitrile group influence reactivity?

- Steric Effects : The bulky 2-methyl group hinders planarization of the phenyl ring, reducing conjugation with the quinoline system. This is confirmed by dihedral angles >75° in analogous structures .

- Electronic Effects : The nitrile group withdraws electron density via inductive effects, polarizing the adjacent C–N bond and enhancing susceptibility to nucleophilic attack. IR spectroscopy (C≡N stretch ~2240 cm⁻¹) and DFT calculations (Mulliken charges) validate this .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray results)?

- Case Example : Discrepancies between expected J coupling constants (from X-ray torsion angles) and observed NMR splitting may arise from dynamic effects (e.g., rotameric equilibria).

- Resolution : Variable-temperature NMR (VT-NMR) to slow conformational exchange. For example, cooling to 223 K may simplify splitting by freezing rotamers.

- Validation : Compare with solid-state NMR or correlate with SCXRD-derived dihedral angles .

Methodological Challenges and Solutions

Q. How to optimize crystallization conditions for high-quality diffraction data?

- Solvent Screening : Use vapor diffusion (e.g., sitting-drop method) with solvents like DMSO/water or THF/hexane.

- Additives : Introduce trace acetic acid to promote hydrogen-bonded networks.

- Temperature Control : Slow cooling (0.5°C/hr) from saturation temperature to minimize defects. Crystals with dimensions >0.3 mm³ are ideal for high-resolution (<1.0 Å) data .

Q. What analytical techniques confirm the absence of regioisomers during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.